molecular formula C13H17NO2 B12286558 (R)-1-Benzylpiperidine-2-carboxylic acid

(R)-1-Benzylpiperidine-2-carboxylic acid

Cat. No.: B12286558
M. Wt: 219.28 g/mol
InChI Key: FEUCBQVXYVZGCM-GFCCVEGCSA-N
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Description

®-1-Benzylpiperidine-2-carboxylic acid is a chiral compound with a piperidine ring substituted with a benzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzylpiperidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-1-Benzylpiperidine-2-carboxylic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

®-1-Benzylpiperidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Benzylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Benzylpiperidine-2-carboxylic acid is unique due to its specific combination of a piperidine ring, benzyl group, and carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and organic synthesis.

Biological Activity

(R)-1-Benzylpiperidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H17_{17}NO2_2 and a molecular weight of approximately 219.28 g/mol. It features a piperidine ring with a benzyl substituent and a carboxylic acid functional group, which contributes to its biological activity and ability to interact with various neurotransmitter systems.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with dopamine receptors. Its structural similarity to neurotransmitters allows it to cross the blood-brain barrier effectively, making it a candidate for central nervous system applications .

Binding Affinity Studies

Interaction studies have shown that this compound exhibits selective binding properties to various receptors, which could lead to fewer side effects compared to non-selective agents. The following table summarizes key findings from binding affinity studies:

Receptor Type Binding Affinity (IC50) Notes
Dopamine D250 nMSelective binding observed
MAGL11.7 µMReversible inhibitor
AChE0.22 µMMixed inhibition type

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in enhancing synaptic plasticity and reducing neuroinflammation, which are critical factors in conditions such as Alzheimer's disease and multiple sclerosis .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on human breast cancer cells (MDA-MB-231 and MCF-7), with IC50_{50} values ranging from 19.9 to 75.3 µM . This activity suggests potential applications in cancer therapy.

Case Studies

  • Neurodegenerative Disease Models : In a study evaluating the effects of this compound on neuronal cultures exposed to amyloid-beta, the compound exhibited protective effects against cytotoxicity and improved cell viability by upregulating neurotrophic factors .
  • Cancer Cell Lines : A series of experiments conducted on ovarian cancer cell lines (COV318 and OVCAR-3) revealed that the compound significantly inhibited cell growth, with IC50_{50} values indicating potent antiproliferative activity compared to non-cancerous cells .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2R)-1-benzylpiperidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1

InChI Key

FEUCBQVXYVZGCM-GFCCVEGCSA-N

Isomeric SMILES

C1CCN([C@H](C1)C(=O)O)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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